molecular formula C13H22N2O3 B2978604 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 1210255-42-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2978604
CAS No.: 1210255-42-7
M. Wt: 254.33
InChI Key: PEJRSXGHBLZVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a cyclohexenyl ethyl group and a hydroxypropyl substituent. Oxalamides are structurally defined by a central oxalyl backbone (N-C(=O)-C(=O)-N) with variable substituents that influence their physicochemical properties and biological activities. Although direct data on this compound are absent in the provided evidence, its structural analogs in the oxalamide class have been studied for applications ranging from flavor additives (e.g., umami agonists) to enzyme inhibitors .

Properties

IUPAC Name

N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c16-10-4-8-14-12(17)13(18)15-9-7-11-5-2-1-3-6-11/h5,16H,1-4,6-10H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJRSXGHBLZVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide can be achieved through a multi-step process. One possible route involves the following steps:

    Preparation of 2-(cyclohex-1-en-1-yl)ethanol: This can be synthesized by the reduction of 2-(cyclohex-1-en-1-yl)acetaldehyde using a reducing agent such as sodium borohydride.

    Formation of 2-(cyclohex-1-en-1-yl)ethylamine: The 2-(cyclohex-1-en-1-yl)ethanol can be converted to the corresponding amine via an amination reaction using reagents like ammonia or an amine donor.

    Synthesis of this compound: The final step involves the reaction of 2-(cyclohex-1-en-1-yl)ethylamine with oxalyl chloride followed by the addition of 3-hydroxypropylamine under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The cyclohexene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-oxopropyl)oxalamide.

    Reduction: Formation of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-aminopropyl)oxalamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The oxalamide group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclohexene ring may interact with hydrophobic pockets in biomolecules, enhancing binding affinity. The hydroxypropyl group can increase solubility and facilitate transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Analogues

The following oxalamides share structural motifs or applications with the target compound:

Compound Name Key Substituents Application/Property Reference
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Aromatic (dimethoxybenzyl, pyridyl ethyl) Umami flavor agonist (FEMA 4233)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) Aromatic (methoxyphenethyl, methoxyphenyl) Synthetic intermediate for enzyme studies
N1-(Adamant-1-ylmethyl)-N2-(benzyloxy)oxalamide (5) Rigid adamantyl, benzyloxy Inhibitor of soluble epoxide hydrolase
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide Hybrid aromatic-heterocyclic Flavor additive (NOEL: 100 mg/kg/day)

Key Observations :

  • Substituent Effects :
    • Hydrophobic Groups (e.g., cyclohexenyl, adamantyl): Enhance membrane permeability and target binding in enzyme inhibition .
    • Hydrophilic Groups (e.g., hydroxypropyl, methoxy): Improve solubility and metabolic stability. For instance, the hydroxypropyl group in the target compound may reduce hepatic clearance compared to purely aromatic analogs .
  • Hydrogen Bonding: Thermodynamic studies of oxalamides (e.g., N1,N2-bis(2-nitrophenyl)oxalamide) reveal that substituents influence intramolecular hydrogen bonding (HB). Compounds with three-centered HB schemes exhibit stronger solvent interactions (ΔH° = +15–20 kJ/mol, ΔS° = +50–60 J/mol·K) compared to non-HB analogs .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide is a synthetic organic compound belonging to the oxalamide class, characterized by its unique structure that includes a cyclohexene moiety and a hydroxypropyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C13H22N2O3
  • Molecular Weight: 254.33 g/mol
  • CAS Number: 1210255-42-7

The compound's structure can be represented as follows:

O C NCCCO C O NCCC1 CCCCC1\text{O C NCCCO C O NCCC1 CCCCC1}

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the cyclohexene ring and subsequent coupling reactions to introduce the hydroxypropyl moiety. Various synthetic methods are employed to optimize yield and purity, often utilizing specific conditions such as temperature and solvent choice.

Research indicates that this compound exhibits a range of biological activities, including:

Study 1: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The study utilized various cell lines exposed to inflammatory stimuli, revealing that the compound effectively reduced markers such as TNF-alpha and IL-6.

Parameter Control Treatment (10 µM) Treatment (50 µM)
TNF-alpha (pg/mL)1208045
IL-6 (pg/mL)15010060

Study 2: Anticancer Potential

In another study focusing on its anticancer potential, this compound was tested against various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)20
HT29 (Colon Cancer)15

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.